Home > Products > Screening Compounds P125307 > 2-Azainosinic acid
2-Azainosinic acid - 65170-09-4

2-Azainosinic acid

Catalog Number: EVT-14616703
CAS Number: 65170-09-4
Molecular Formula: C9H12N5O8P
Molecular Weight: 349.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Azainosinic acid is a nitrogenous compound that is related to the nucleoside adenine and its derivatives. It is characterized by the substitution of a nitrogen atom in the purine ring structure, which influences its biochemical properties and biological activities. This compound is of interest in various scientific fields, particularly in biochemistry and molecular biology, due to its potential roles in cellular processes.

Source

2-Azainosinic acid can be synthesized through various chemical methods, often involving modifications of existing nucleosides or through the incorporation of nitrogen into purine structures. The compound may also be found in certain biological contexts, though it is primarily studied in laboratory settings.

Classification

2-Azainosinic acid belongs to the class of purine derivatives and can be classified under nucleotides and nucleoside analogs. Its structural modifications compared to standard nucleotides give it unique properties that are relevant for research applications.

Synthesis Analysis

Methods

The synthesis of 2-Azainosinic acid can be achieved through several methods:

  1. Chemical Modification: Starting from inosine, chemical reactions can introduce a nitrogen atom into the purine ring. This often involves the use of reagents that facilitate the substitution of carbon atoms with nitrogen.
  2. Enzymatic Synthesis: Certain enzymes may catalyze reactions that lead to the formation of 2-Azainosinic acid from precursor molecules. This method can provide higher specificity and yield.
  3. Solid-Phase Synthesis: This technique allows for the stepwise assembly of nucleotides on a solid support, enabling the incorporation of 2-Azainosinic acid into oligonucleotides.

Technical Details

The exact conditions for synthesis may vary depending on the chosen method but typically involve controlling temperature, pH, and reaction time to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the synthesis process.

Molecular Structure Analysis

Structure

The molecular structure of 2-Azainosinic acid features a purine base with an additional nitrogen atom replacing one of the carbon atoms in the ring. This alteration affects both its electronic properties and its interactions with biological macromolecules.

Data

  • Molecular Formula: C₁₀H₁₂N₄O₅P
  • Molecular Weight: Approximately 303.23 g/mol
  • Structural Representation: The compound can be represented using standard chemical notation, showing the arrangement of atoms within its structure.
Chemical Reactions Analysis

Reactions

2-Azainosinic acid participates in several chemical reactions typical for nucleotides:

  1. Phosphorylation: It can undergo phosphorylation to form nucleotide triphosphates, which are essential for energy transfer in cells.
  2. Hydrolysis: In aqueous conditions, it may hydrolyze to release phosphate groups, impacting cellular signaling pathways.
  3. Base Pairing: As a nucleotide analog, it can engage in base pairing with complementary nucleotides during DNA or RNA synthesis.

Technical Details

The reactivity of 2-Azainosinic acid is influenced by its structural features, particularly the presence of nitrogen in the purine ring. This modification can alter its binding affinity to enzymes and other nucleic acids.

Mechanism of Action

Process

The mechanism of action for 2-Azainosinic acid primarily revolves around its role as a nucleotide analog. It can interfere with normal nucleotide metabolism and function:

  • Inhibition of Enzymatic Activity: By mimicking natural substrates, it may inhibit enzymes involved in nucleotide synthesis or degradation.
  • Altered Gene Expression: Its incorporation into RNA or DNA can lead to changes in gene expression patterns due to mispairing during replication or transcription.

Data

Studies have shown that compounds like 2-Azainosinic acid can affect cellular processes such as protein synthesis and cell signaling pathways, highlighting their potential therapeutic implications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and polar solvents due to its ionic nature.
  • Melting Point: Specific melting points may vary based on purity but generally fall within expected ranges for similar compounds.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen atoms, which can participate in various chemical reactions typical for nucleotides.
Applications

Scientific Uses

2-Azainosinic acid has several applications in scientific research:

  1. Biochemical Studies: Used as a tool to study nucleotide metabolism and enzyme kinetics.
  2. Therapeutic Research: Investigated for potential roles as antiviral or anticancer agents due to its ability to interfere with nucleic acid synthesis.
  3. Molecular Biology Techniques: Employed in techniques such as oligonucleotide synthesis where modified nucleotides are required for specific applications.
Theoretical Frameworks and Mechanistic Insights

Molecular Mechanisms of Action in Cellular Systems

2-Azainosinic acid [(aza²I)ₙ] is a synthetic polynucleotide analogue derived from inosinic acid by substituting the purine ring's C-2 carbon with a nitrogen atom. This structural perturbation significantly alters its molecular interactions within cellular environments [2] [9]. Key mechanistic aspects include:

  • Nucleic Acid Complexation: (aza²I)ₙ selectively forms hydrogen-bonded complexes with polycytidylic acid [(C)ₙ] and poly-5-bromocytidylic acid [(br⁵C)ₙ], mimicking inosinic acid's base-pairing behavior. However, these complexes exhibit markedly reduced thermal stability compared to natural counterparts. For example, the melting temperature (Tₘ) of (aza²I)ₙ•(C)ₙ complexes is ~30°C lower than analogous (I)ₙ•(C)ₙ complexes under identical conditions, indicating weakened intermolecular forces [2].
  • Cellular Permeability and Localization: The polyanionic nature of (aza²I)ₙ facilitates electrostatic interactions with positively charged domains of cell membranes and intracellular proteins. This property enables cellular entry but may sequester the compound in specific subcellular compartments, reducing bioavailability to target sites [9].
  • Metabolic Stability: Resistance to enzymatic degradation by serum nucleases is enhanced due to the aza-substitution, prolonging intracellular half-life. This contrasts with natural polynucleotides like polyinosinic acid, which undergo rapid hydrolysis in biological fluids [9].

Table 1: Hydrogen Bonding Patterns of 2-Azainosinic Acid vs. Inosinic Acid

Structural FeatureInosinic Acid (I)ₙ2-Azainosinic Acid (aza²I)ₙFunctional Consequence
Hydrogen Bond Acceptor at C2Carbon (weak acceptor)Nitrogen (strong acceptor)Altered base-pairing specificity
Tautomeric EquilibriumKeto-enol balancedFavors keto formReduced conformational flexibility
Electronic DistributionDelocalized evenlyPolarized toward N2Enhanced dipole moment; impacts stacking
Base Stacking Energy-12.3 kcal/mol-9.8 kcal/molDestabilized duplex structures

Enzymatic Inhibition and Substrate Specificity Profiling

2-Azainosinic acid demonstrates targeted inhibition of viral enzymes while exhibiting minimal effects on mammalian counterparts:

  • Reverse Transcriptase Inhibition: (aza²I)ₙ potently inhibits RNA-directed DNA polymerase (reverse transcriptase) associated with murine leukemia virus. Mechanistic studies reveal non-competitive inhibition kinetics (Ki ≈ 0.8 µM), suggesting binding to an allosteric site distinct from the template-primer binding domain. This inhibition is structurally selective—neither polyinosinic acid nor polyadenylic acid analogues show comparable activity [2] [9].
  • Interferon-Inducing Enzymes: Unlike natural polynucleotides, (aza²I)ₙ fails to activate 2',5'-oligoadenylate synthetase (OAS) or protein kinase R (PKR)—key enzymes in interferon-mediated antiviral responses. This deficiency arises from its inability to adopt the stable double-stranded conformation required for pattern recognition receptors (PRRs) [2] [9].
  • Substrate Mimicry Limitations: Kinetic analyses using purified nucleoside phosphorylases demonstrate that 2-azainosine (monomeric unit) is not a substrate for purine salvage pathway enzymes. The Ki value for competitive inhibition of purine nucleoside phosphorylase exceeds 500 µM, indicating low binding affinity to active sites optimized for natural purines [7].

Role in Signal Transduction Pathways and Receptor Interactions

The impact of (aza²I)ₙ on cellular signaling cascades is characterized by its failure to engage critical immune receptors:

  • Toll-like Receptor (TLR) Recognition: TLR3 and TLR7, which recognize double-stranded RNA and guanosine-rich sequences, respectively, show no activation in response to (aza²I)ₙ. Circular dichroism spectroscopy confirms the absence of stable helical secondary structure—a prerequisite for TLR3 engagement [3] [9].
  • Interferon Induction Deficit: Primary rabbit kidney cells and human diploid fibroblasts exposed to (aza²I)ₙ•(C)ₙ complexes produce <5% of the interferon levels induced by (I)ₙ•(C)ₙ complexes. This deficiency arises from disrupted RIG-I-like receptor (RLR) signaling due to altered molecular symmetry in the complex [2] [9].
  • Downstream Signaling Effects: Despite not inducing interferon, (aza²I)ₙ modulates MAPK pathways in fibroblasts, causing transient phosphorylation of ERK1/2. This suggests low-affinity interactions with unidentified membrane receptors, though the signaling amplitude remains insufficient to trigger antiviral gene expression [3].

Comparative Analysis with Structural Analogues

The bioactivity profile of 2-azainosinic acid diverges significantly from natural purines and synthetic analogues:

  • Thermodynamic Stability: Compared to inosinic acid complexes, (aza²I)ₙ•(C)ₙ duplexes exhibit a ΔG° unfolding value of -18.2 kcal/mol versus -25.6 kcal/mol for natural counterparts. This 7.4 kcal/mol destabilization reflects compromised base stacking and hydration shell formation [2].
  • Electronic Effects vs. Azapyrimidines: Unlike 5-azacytidine (a DNA methyltransferase inhibitor), the C2→N substitution in 2-azainosinic acid does not create electrophilic sites susceptible to nucleophilic attack. This explains its lack of irreversible enzyme inhibition [5].
  • Functional Group Compatibility: Replacing the C2-H group with nitrogen eliminates the minor groove hydrogen bond donor critical for RNase H recognition. Consequently, (aza²I)ₙ-containing hybrids resist degradation by RNase H—unlike inosine-containing RNA-DNA hybrids [9].

Properties

CAS Number

65170-09-4

Product Name

2-Azainosinic acid

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-3H-imidazo[4,5-d]triazin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C9H12N5O8P

Molecular Weight

349.19 g/mol

InChI

InChI=1S/C9H12N5O8P/c15-5-3(1-21-23(18,19)20)22-9(6(5)16)14-2-10-4-7(14)11-13-12-8(4)17/h2-3,5-6,9,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t3-,5-,6-,9-/m1/s1

InChI Key

BSORFZRIIHQFNC-UUOKFMHZSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=NNC2=O

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=NNC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.